REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=2)=[CH:6][CH:5]=1.[OH-].[Na+]>CO.O1CCCC1>[CH3:20][S:17]([C:13]1[CH:12]=[C:11]([CH:16]=[CH:15][CH:14]=1)[O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:21])=[O:2])=[CH:5][CH:6]=1)(=[O:18])=[O:19] |f:1.2,3.4|
|
Name
|
4-(3-methanesulfonyl-phenoxy)-benzoic acid methyl ester
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)OC1=CC(=CC=C1)S(=O)(=O)C)=O
|
Name
|
Intermediate 12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)OC1=CC(=CC=C1)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
1 N Hydrochloric acid and water are added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with 10% isopropanol/dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The organic portion is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(OC2=CC=C(C(=O)O)C=C2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |